(1-Benzoyl-2-methyl-propyl)-carbamic acid tert-butyl ester
Overview
Description
(1-Benzoyl-2-methyl-propyl)-carbamic acid tert-butyl ester is a chemical compound with the molecular formula C16H23NO3. It is known for its applications in organic synthesis and as a building block in medicinal chemistry. The compound is characterized by its tert-butyl carbamate group attached to a phenyl-substituted butanone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzoyl-2-methyl-propyl)-carbamic acid tert-butyl ester typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the use of tert-butyl carbamate and a phenyl-substituted butanone under controlled conditions. The reaction is often catalyzed by a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
(1-Benzoyl-2-methyl-propyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(1-Benzoyl-2-methyl-propyl)-carbamic acid tert-butyl ester is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Benzoyl-2-methyl-propyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial in medicinal chemistry for designing enzyme inhibitors and other therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1-oxo-1-phenylhex-5-yn-2-yl)carbamate
- tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate
Uniqueness
(1-Benzoyl-2-methyl-propyl)-carbamic acid tert-butyl ester is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the phenyl group and the tert-butyl carbamate moiety makes it a valuable intermediate in organic synthesis and drug development .
Properties
IUPAC Name |
tert-butyl N-(3-methyl-1-oxo-1-phenylbutan-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-11(2)13(17-15(19)20-16(3,4)5)14(18)12-9-7-6-8-10-12/h6-11,13H,1-5H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEHUTQYSLRTHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C1=CC=CC=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577849 | |
Record name | tert-Butyl (3-methyl-1-oxo-1-phenylbutan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138371-47-8 | |
Record name | tert-Butyl (3-methyl-1-oxo-1-phenylbutan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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